BenchChemオンラインストアへようこそ!

CPTH6 hydrobromide

Epigenetics Histone acetyltransferase Chemical probe

Selective Gcn5/pCAF inhibitor (≥98%) for dissecting GNAT-family acetylation without p300/CBP confounding. Validated in cancer stem cell self-renewal, tumor initiation, and angiogenesis models. Essential for isoform-specific HAT studies. For R&D only.

Molecular Formula C15H17BrClN3S
Molecular Weight 386.7 g/mol
Cat. No. B2468327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCPTH6 hydrobromide
Molecular FormulaC15H17BrClN3S
Molecular Weight386.7 g/mol
Structural Identifiers
InChIInChI=1S/C15H16ClN3S.BrH/c1-10-2-7-13(8-10)18-19-15-17-14(9-20-15)11-3-5-12(16)6-4-11;/h3-6,9-10H,2,7-8H2,1H3,(H,17,19);1H/b18-13+;
InChIKeyFTEQRZOKSCOLKS-PUBYZPQMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CPTH6 Hydrobromide: A Selective Gcn5/pCAF Histone Acetyltransferase Inhibitor for Epigenetic Research and Oncology Studies


CPTH6 hydrobromide (CAS 2321332-57-2) is a thiazole-derivative histone acetyltransferase (HAT) inhibitor that selectively targets the Gcn5 and pCAF lysine acetyltransferases of the GNAT family, without affecting p300 or CBP at functionally relevant concentrations [1]. The compound induces histone H3/H4 hypoacetylation and α-tubulin deacetylation, leading to cell cycle arrest in the G0/G1 phase and mitochondrial-mediated apoptosis in leukemia and solid tumor cell lines [1]. CPTH6 hydrobromide is supplied as a hydrobromide salt with a purity of ≥98% and is widely used as a chemical probe for dissecting Gcn5/pCAF-dependent transcriptional and post-translational acetylation pathways .

Why CPTH6 Hydrobromide Cannot Be Readily Substituted with Alternative HAT Inhibitors in Critical Assays


The functional and phenotypic outcomes of histone acetyltransferase inhibition are highly dependent on the specific enzyme isoform targeted and the context of the biological model. Broad-spectrum HAT inhibitors or those with different selectivity profiles (e.g., p300/CBP inhibitors) produce distinct gene expression signatures, cytotoxic profiles, and cellular phenotypes that do not recapitulate the effects observed with CPTH6. For instance, the p300 inhibitor C646 fails to protect against tumor-induced muscle wasting in the Lewis Lung Carcinoma model, whereas CPTH6 (as a Gcn5/pCAF inhibitor) also fails to spare muscle wasting in the same model, underscoring the non-redundant, context-dependent roles of different HAT isoforms [1]. Moreover, within the Gcn5 inhibitor class, the potency and selectivity of CPTH6 differ markedly from earlier-generation tools like MB-3 (Butyrolactone 3), which exhibits an IC50 of 100 μM for Gcn5 and shows weak off-target activity against CBP . Substitution without careful validation of target engagement, selectivity profile, and functional equivalence risks generating irreproducible or misinterpreted data. The following quantitative evidence establishes the specific, non-fungible attributes of CPTH6.

Quantitative Differentiation of CPTH6 Hydrobromide: A Comparative Evidence Guide for Scientific Selection


Selective Inhibition of Gcn5/pCAF with No Detectable Activity Against p300 or CBP

CPTH6 selectively inhibits the lysine acetyltransferase activity of Gcn5 and pCAF, members of the GNAT family, while demonstrating no inhibitory effect on the p300 or CBP acetyltransferases in functional assays [1]. In contrast, the p300 inhibitor C646 exhibits a distinct selectivity profile and fails to recapitulate CPTH6's functional effects in certain disease models, highlighting the need for isoform-selective tools [2].

Epigenetics Histone acetyltransferase Chemical probe

Preferential Anti-Proliferative Activity in Lung Cancer Stem-Like Cells Compared to Differentiated NSCLC Cells

CPTH6 exhibits significantly greater growth-inhibitory activity in patient-derived lung cancer stem-like cells (LCSCs) than in established non-small cell lung cancer (NSCLC) cell lines, a differential sensitivity not consistently observed with other HAT inhibitors evaluated in the same study [1]. The growth inhibitory effect is primarily due to apoptosis induction, and differentiated progeny of LCSC lines display marked resistance to CPTH6 treatment compared to their undifferentiated counterparts in terms of both cell viability loss and protein acetylation reduction [1]. This preferential targeting of the stem-like population is a distinct property of CPTH6 that has been validated in vivo.

Cancer stem cells NSCLC Tumor initiating cells

In Vivo Tumor Growth Inhibition and Reduction of Cancer Stem Cell Content in LCSC-Derived Xenografts

CPTH6 demonstrates significant in vivo antitumor activity in LCSC-derived xenograft models, inhibiting tumor growth and reducing cancer stem cell content within treated tumors as assessed by limiting dilution assays for tumor-initiating capacity [1]. Importantly, the ability of CPTH6 to inhibit tubulin acetylation is confirmed in vivo, providing pharmacodynamic evidence of target engagement [1]. This contrasts with the p300 inhibitor C646, which failed to spare muscle wasting in the LLC tumor-bearing mouse model, underscoring the divergent in vivo consequences of targeting different HAT isoforms [2].

In vivo efficacy Xenograft model Cancer stem cells

Impairment of Tumor Angiogenesis In Vitro and In Vivo via α-Tubulin Acetylation Modulation

CPTH6 impairs in vitro endothelial angiogenesis-related functions including migration, invasion, and tube formation, and decreases in vivo vascularization in both mouse xenografts and zebrafish embryos [1]. Mechanistically, CPTH6 reduces α-tubulin acetylation and induces accumulation of acetylated microtubules in the perinuclear region of endothelial cells [1]. This anti-angiogenic activity is mediated through modulation of the VEGF/VEGFR2 pathway and cytoskeletal reorganization, and is dependent on α-tubulin acetylation as demonstrated by genetic approaches [1]. In contrast, the p300 inhibitor C646 does not exhibit this specific anti-angiogenic profile in the same assays, as the study focuses on Gcn5/pCAF-dependent angiogenesis mechanisms.

Angiogenesis Endothelial cells Tubulin acetylation

Optimal Research and Translational Applications for CPTH6 Hydrobromide Based on Quantitative Evidence


Investigating the Functional Role of Gcn5/pCAF-Mediated Acetylation in Cancer Stem Cell Maintenance and Tumor Initiation

Based on the direct evidence that CPTH6 preferentially inhibits the growth of patient-derived lung cancer stem-like cells (LCSCs) compared to differentiated NSCLC cells and reduces cancer stem cell content in xenograft models [1], CPTH6 is the preferred chemical probe for studies dissecting the specific contribution of the Gcn5/pCAF acetylation axis to cancer stem cell self-renewal, tumor initiation capacity, and therapeutic resistance. Researchers should use CPTH6 in combination with orthogonal genetic approaches (e.g., Gcn5/pCAF knockdown or knockout) to validate target specificity in these assays.

Evaluating Anti-Angiogenic Mechanisms Dependent on α-Tubulin Acetylation in Tumor Vascular Biology

CPTH6's validated ability to impair endothelial cell functions (migration, invasion, tube formation) and reduce in vivo vascularization in both mouse and zebrafish models [1] makes it an essential tool for studying the role of Gcn5/pCAF-mediated α-tubulin acetylation in tumor angiogenesis. The compound can be used to differentiate Gcn5/pCAF-dependent angiogenic signaling from p300/CBP-dependent pathways, and α-tubulin acetylation status can serve as a pharmacodynamic biomarker to confirm on-target activity in these experiments.

Dissecting Isoform-Specific HAT Functions in Gene Regulation and Cancer Cell Apoptosis

In experiments where the objective is to distinguish the transcriptional and apoptotic consequences of Gcn5/pCAF inhibition from those of p300/CBP inhibition, CPTH6 hydrobromide provides a selective tool for targeting the GNAT family without confounding off-target effects on p300 or CBP [1]. This is particularly critical in leukemia and solid tumor models where HAT isoforms have non-redundant roles, as evidenced by the divergent in vivo outcomes observed with CPTH6 compared to the p300 inhibitor C646 in distinct disease contexts [2]. Co-treatment studies with isoform-selective inhibitors can further elucidate functional crosstalk and redundancy among HAT families.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for CPTH6 hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.